6-氯-2-氟-9-异丙基-9H-嘌呤

概述

描述

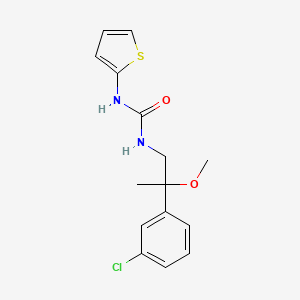

6-Chloro-2-fluoro-9-isopropyl-9H-purine is a chemical compound with the molecular formula C8H8ClFN4. It has a molecular weight of 214.63 g/mol . This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine-ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of 6-Chloro-2-fluoro-9-isopropyl-9H-purine involves several steps. One method involves the reaction of the 6-chloro substituent with alkyl and aryl amides using Buchwald palladium-catalysed conditions (RCONH2, Pd2dba2, xantphos, Cs2CO3, 100 °C), which could be followed by amine displacement of the 2-fluoro group .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-fluoro-9-isopropyl-9H-purine consists of a purine core, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms. The purine core is substituted at the 6-position with a chlorine atom, at the 2-position with a fluorine atom, and at the 9-position with an isopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-fluoro-9-isopropyl-9H-purine include a molecular weight of 214.63 g/mol and a molecular formula of C8H8ClFN4. The compound is stored in an inert atmosphere at 2-8°C . The compound’s boiling point, melting point, and flash point are not available .科学研究应用

合成和化学转化

氟化核苷的合成:Takamatsu 等人 (2001) 的一项研究描述了使用 6-氯-9H-嘌呤衍生物合成 9-(2,3-二脱氧-2-氟-β-D-赤藓糖呋喃核苷)腺嘌呤 (FddA) 的过程。引入 6-氯基团提高了嘌呤核苷的氟化产率 (Takamatsu 等人,2001)。

铂配位化学:Trávníček 和 Štarha (2013) 探索了铂与源自 6-氯-9-异丙基-9H-嘌呤的配体的配位几何,为配位化学领域做出了贡献 (Trávníček 和 Štarha,2013)。

区域选择性交叉偶联反应:Ibrahim、Chevot 和 Legraverend (2011) 研究了 6-氯-9H-嘌呤的锂化和随后的交叉偶联反应,揭示了区域选择性合成方法的见解 (Ibrahim、Chevot 和 Legraverend,2011)。

抗分枝杆菌活性:Braendvang 和 Gundersen (2007) 合成了具有各种取代基的 6-(2-呋喃基)-9-(对甲氧基苄基)嘌呤,包括 6 位的氯基团,以评估它们的抗分枝杆菌特性 (Braendvang 和 Gundersen,2007)。

抗病毒剂的合成:Kelley、Linn 和 Selway (1989) 合成了一系列 6-氯-9H-嘌呤衍生物,用于评估抗鼻病毒活性,为抗病毒研究做出贡献 (Kelley、Linn 和 Selway,1989)。

嘌呤衍生物的磷酸化:Polat 和 Tunçbilek (2021) 开发了一种从 6-氯嘌呤开始的磷酸化嘌呤衍生物的有效合成方案,这在癌症和病毒疾病治疗中很重要 (Polat 和 Tunçbilek,2021)。

亲核取代研究:Liu 和 Robins (2007) 研究了 6-卤嘌呤核苷(包括 6-氯变体)的亲核取代反应,加深了对反应机理的理解 (Liu 和 Robins,2007)。

抗惊厥剂的合成:Kelley 等人 (1988) 合成了 9-(2-氟苄基)-6-烷基氨基-9H-嘌呤,研究了它们的抗惊厥特性,突出了 6-氯-9H-嘌呤衍生物的治疗潜力 (Kelley 等人,1988)。

修饰核苷的酶促合成:Zhou 等人 (2015) 研究了 6-氯-2-氟嘌呤的酶促转糖基化,为生物催化和药物合成领域做出了贡献 (Zhou 等人,2015)。

作用机制

安全和危害

属性

IUPAC Name |

6-chloro-2-fluoro-9-propan-2-ylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISKFDFVSSENFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1N=C(N=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)

![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)